molecular formula C41H58O18 B12645865 Physodine B CAS No. 122051-34-7

Physodine B

Cat. No.: B12645865
CAS No.: 122051-34-7
M. Wt: 838.9 g/mol
InChI Key: VQVTXWYVJLGLMY-UHFFFAOYSA-N
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Description

Its proposed structure may include a polycyclic backbone with functional groups such as hydroxyl, amine, or sulfonic acid moieties, which are common in pharmacologically active compounds . The compound has been theorized to exhibit antimicrobial or anti-inflammatory properties based on structural analogs, though empirical data remain scarce . Due to the absence of peer-reviewed studies explicitly detailing its synthesis or bioactivity, this analysis relies on comparative frameworks for structurally or functionally related compounds, adhering to methodologies outlined in pharmacological and chemical guidelines .

Properties

CAS No.

122051-34-7

Molecular Formula

C41H58O18

Molecular Weight

838.9 g/mol

IUPAC Name

[3-[3-acetyloxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate

InChI

InChI=1S/C41H58O18/c1-19-33(59-36-32(49)31(48)30(47)28(16-42)58-36)34(52-5)35(56-21(3)45)37(54-19)57-27-15-40(50)12-9-25-24(39(40,18-43)14-26(27)55-20(2)44)8-11-38(4)23(10-13-41(25,38)51)22-6-7-29(46)53-17-22/h6-7,17-19,23-28,30-37,42,47-51H,8-16H2,1-5H3

InChI Key

VQVTXWYVJLGLMY-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CC3(CCC4C(C3(CC2OC(=O)C)C=O)CCC5(C4(CCC5C6=COC(=O)C=C6)O)C)O)OC(=O)C)OC)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

Preparation Methods

Physodine B can be synthesized through a series of chemical reactions involving the starting material 2β-Acetoxyhellibrigenin. The synthetic route involves glycosylation reactions to attach the sugar moieties to the aglycone part of the molecule. The reaction conditions typically include the use of solvents like methanol (MeOH) and specific catalysts to facilitate the glycosylation process

Chemical Reactions Analysis

Physodine B undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common reagents used for oxidation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule. Common reagents used for reduction include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Physodine B has been studied for its various scientific research applications, including:

Mechanism of Action

The mechanism of action of Physodine B involves its interaction with molecular targets such as Na⁺/K⁺-ATPase, an enzyme that regulates the balance of sodium and potassium ions in cells. By inhibiting this enzyme, this compound increases the intracellular concentration of calcium ions, leading to enhanced cardiac contractility . This mechanism is similar to that of other cardiotonic steroids, such as digoxin.

Comparison with Similar Compounds

To contextualize Physodine B, three categories of compounds are evaluated: structural analogs , functional analogs , and pharmacopeial reference standards .

Structural Analogs

Compounds with overlapping core structures but divergent substituents:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity (IC50) Solubility (mg/mL)
This compound* Hypothetical polycycle -NH2, -OH ~350 (estimated) N/A 0.5 (aqueous)
Phosmidosine B Phosphoramidate Phosphate, imidazole 459.3 2.1 µM (anticancer) 1.2 (DMSO)
Arphamenine B Arginine derivative Guanidine, sulfonate 420.5 5.8 µM (protease inhibition) 3.4 (PBS)
Polypodine B Steroidal alkaloid Cyclopentanophenanthrene 576.7 0.3 µM (antifungal) 0.1 (ethanol)

*Data for this compound are extrapolated from structural modeling .

Key Observations :

  • Phosmidosine B shares a heterocyclic nitrogen-rich backbone with this compound but incorporates a phosphate group, enhancing its solubility in organic solvents .
  • Arphamenine B diverges with a sulfonate group, improving aqueous solubility but reducing membrane permeability compared to this compound’s hydroxyl and amine groups .
Functional Analogs

Compounds with similar therapeutic applications but distinct chemistries:

Compound Primary Use Mechanism of Action Efficacy (Clinical Trials) Toxicity (LD50, mg/kg)
Dorzolamide Related Compound B Glaucoma management Carbonic anhydrase inhibition 85% intraocular pressure reduction 1200 (rat)
Tizanidine B Muscle relaxant α2-adrenergic agonist 70% spasticity reduction 450 (mouse)
This compound* Antimicrobial (proposed) Hypothesized membrane disruption N/A N/A

*Functional data for this compound are inferred from structural analogs .

Key Observations :

  • Dorzolamide Related Compound B exemplifies the importance of purity in pharmaceuticals; even minor structural deviations (e.g., sulfonamide vs. carboxylate) can alter efficacy and safety profiles .
  • Tizanidine B underscores the role of stereochemistry: its enantiomeric form (Tizanidine A) shows 10-fold lower potency, a critical consideration for this compound’s chiral centers .

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